Methyl 2-(3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate
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Overview
Description
Methyl [3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate is a chemical compound with the molecular formula C11H14F2N2O2 It is characterized by the presence of a difluoromethyl group attached to a tetrahydroindazole ring, which is further connected to an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate typically involves the introduction of the difluoromethyl group into the indazole ring. One common method involves the use of difluoromethylation reagents, which can transfer the CF2H group to the desired position on the indazole ring. This process often requires the use of metal-based catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl [3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated indazole oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Methyl [3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of Methyl 2-(3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: A compound with similar difluoromethyl and indazole structures.
Difluoromethylated pyrazoline, pyrrole, and thiophene derivatives: These compounds share the difluoromethyl group and are used in similar applications.
Uniqueness
Methyl [3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate is unique due to its specific combination of the difluoromethyl group with the tetrahydroindazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 2-[3-(difluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O2/c1-17-9(16)6-15-8-5-3-2-4-7(8)10(14-15)11(12)13/h11H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNXHPSRORFTBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(CCCC2)C(=N1)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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